Anti-inflammatory agent 35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

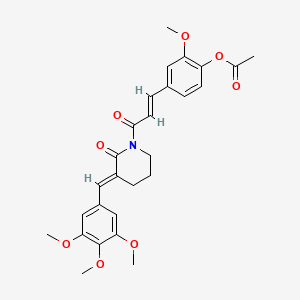

Structure

3D Structure

Properties

Molecular Formula |

C27H29NO8 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

[2-methoxy-4-[(E)-3-oxo-3-[(3E)-2-oxo-3-[(3,4,5-trimethoxyphenyl)methylidene]piperidin-1-yl]prop-1-enyl]phenyl] acetate |

InChI |

InChI=1S/C27H29NO8/c1-17(29)36-21-10-8-18(14-22(21)32-2)9-11-25(30)28-12-6-7-20(27(28)31)13-19-15-23(33-3)26(35-5)24(16-19)34-4/h8-11,13-16H,6-7,12H2,1-5H3/b11-9+,20-13+ |

InChI Key |

QLGWATTXCFBRGY-ZEQSIELKSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanisms of Anti-inflammatory Agent 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The designation "Anti-inflammatory agent 35" has been attributed to several distinct molecular entities in scientific literature, each with a unique mechanism of action targeting key inflammatory pathways. This guide provides an in-depth technical overview of three such agents: the indole derivative MA-35 , the curcumin analogue compound 5a27 , and an agent identified in virology research for its activity against African Swine Fever Virus (ASFV), here referred to as ASFV-active agent 35 . The overlapping nomenclature necessitates a clear and separate examination of each compound's core mechanisms, supported by available quantitative data and detailed experimental protocols.

MA-35: A Dual Inhibitor of IKK and TGF-β/Smad Signaling

MA-35 is an indole-derived compound that demonstrates potent anti-inflammatory and anti-fibrotic properties by simultaneously targeting two critical signaling cascades: the IκB kinase (IKK) pathway, a central regulator of NF-κB activation, and the transforming growth factor-β (TGF-β)/Smad pathway, a key driver of fibrosis.[1]

Mechanism of Action

MA-35 exerts its anti-inflammatory effects primarily through the direct inhibition of IKK phosphorylation.[1] This action prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Concurrently, MA-35 interferes with the TGF-β/Smad signaling pathway by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β receptor activation.[1] This blockade of Smad phosphorylation prevents their translocation to the nucleus and subsequent regulation of target genes involved in extracellular matrix deposition and fibrosis.

Quantitative Data

| Target | Assay | Cell Line | Concentration | Effect | Citation |

| Smad3 Phosphorylation | Western Blot | HT-29 | 10 µM, 30 µM, 50 µM | Reduction in TGF-β1 induced phosphorylation | [1] |

| Smad2 Phosphorylation | Western Blot | HT-29 | 10 µM, 30 µM, 50 µM | Reduction in TGF-β1 induced phosphorylation | [1] |

| IKK Phosphorylation | In vitro kinase assay | - | - | Direct Inhibition | [1] |

Signaling Pathway Diagram

Experimental Protocols

Western Blot for Phosphorylated Smad2/3:

-

Cell Culture and Treatment: HT-29 cells are cultured to 80-90% confluency. Cells are serum-starved for 24 hours prior to treatment.

-

Stimulation: Cells are pre-treated with MA-35 (10, 30, or 50 µM) for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 30 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Smad2 (Ser465/467) and phospho-Smad3 (Ser423/425).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software and normalized to total Smad2/3 or a loading control like GAPDH.

Compound 5a27: A Curcumin Analogue Targeting MAPK and NF-κB Pathways

Compound 5a27 is an orally active curcumin analogue with demonstrated anti-inflammatory activity. Its mechanism of action involves the inhibition of mitogen-activated protein kinase (MAPK) signaling and the nuclear translocation of the p65 subunit of NF-κB.[2]

Mechanism of Action

Compound 5a27 disrupts inflammatory signaling by targeting two key pathways. It blocks the phosphorylation of p38 and ERK, two important kinases in the MAPK cascade that are involved in the production of pro-inflammatory cytokines.[2] Additionally, it prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor and the subsequent expression of inflammatory genes.[2]

Quantitative Data

| Target | Assay | Cell Line/Model | IC50 | Citation |

| IL-6 Production | ELISA | Mouse Primary Macrophages | 2.23 µM | [2] |

| TNF-α Production | ELISA | Mouse Primary Macrophages | 2.40 µM | [2] |

Signaling Pathway Diagram

Experimental Protocols

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence):

-

Cell Culture and Treatment: RAW 264.7 macrophages are seeded onto coverslips in a 24-well plate and allowed to adhere overnight.

-

Stimulation: Cells are pre-treated with Compound 5a27 at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 1% BSA in PBST for 30 minutes.

-

Antibody Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB for 1-2 hours at room temperature. After washing, they are incubated with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining and Mounting: Nuclei are counterstained with DAPI. Coverslips are then mounted onto microscope slides.

-

Imaging and Analysis: Images are captured using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software to determine the extent of nuclear translocation.

ASFV-active Agent 35: An Inhibitor of p65 Nuclear Translocation with Antiviral Properties

Research in the field of virology has identified an "this compound" that effectively reduces the replication of the African Swine Fever Virus (ASFV). The primary mechanism of its antiviral action is the suppression of the nuclear translocation of the p65 subunit of NF-κB.

Mechanism of Action

ASFV infection is known to activate the NF-κB signaling pathway, which is crucial for the viral replication cycle. ASFV-active agent 35 intervenes in this process by specifically inhibiting the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This blockade of NF-κB activation disrupts the cellular environment that the virus requires for efficient replication.

Quantitative Data

Specific quantitative data, such as IC50 or EC50 values for antiviral activity and p65 translocation inhibition, are detailed in the primary literature and should be consulted for precise figures.

Experimental Workflow Diagram

References

Unveiling Anti-inflammatory Agent 35: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Anti-inflammatory Agent 35, also identified as compound 5a27. This novel, orally active curcumin analogue has demonstrated significant anti-inflammatory properties by targeting key signaling pathways. This whitepaper details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in structured tables, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Rationale

This compound (compound 5a27) was developed as part of a research initiative to design and synthesize novel di-carbonyl analogs of curcumin (DACs) with enhanced anti-inflammatory activity and improved pharmacokinetic profiles compared to natural curcumin.[1][2] Curcumin, a natural compound, has well-documented anti-inflammatory properties but suffers from poor stability and low oral bioavailability. The design of DACs, including compound 5a27, aimed to overcome these limitations while retaining or improving the therapeutic efficacy.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of critical intracellular signaling pathways. Specifically, it has been shown to block the mitogen-activated protein kinase (MAPK) signaling cascade and inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][2][3] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and a decrease in neutrophil infiltration at sites of inflammation.[1][2][3]

Caption: Mechanism of action of this compound.

Synthesis of this compound (Compound 5a27)

The synthesis of this compound is achieved through a multi-step process, which is outlined below. The general synthetic scheme involves the preparation of key intermediates followed by a condensation reaction.

Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of compound 5a27 is provided in the original research publication by Qian J, et al. (2019). The general steps are summarized as follows:

-

Synthesis of Intermediates: The synthesis begins with the preparation of the necessary substituted aromatic aldehydes and the cyclic ketone.

-

Condensation Reaction: The substituted aldehydes are then reacted with the cyclic ketone under specific catalytic conditions to yield the final di-carbonyl curcumin analogue.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the pure this compound.

Caption: General synthesis workflow for this compound.

In Vitro and In Vivo Efficacy

The anti-inflammatory activity of compound 5a27 has been evaluated through a series of in vitro and in vivo experiments.

In Vitro Anti-inflammatory Activity

The inhibitory effects of this compound on the production of pro-inflammatory cytokines were assessed in lipopolysaccharide (LPS)-stimulated mouse primary macrophages (MPMs) and RAW 264.7 mouse macrophages.[1]

| Parameter | Value | Cell Line | Stimulant |

| IC50 for IL-6 Inhibition | 2.23 μM | MPMs | LPS (0.5 μg/mL) |

| IC50 for TNF-α Inhibition | 2.40 μM | MPMs | LPS (0.5 μg/mL) |

| Inhibition of p-p38 and p-ERK | Marked Inhibition at 10 μM | RAW 264.7 | LPS |

| Decrease in IκB level | Marked Decrease at 10 μM | RAW 264.7 | LPS |

Table 1: In Vitro Anti-inflammatory Activity of Agent 35.[1]

In Vivo Efficacy in a Mouse Model of Acute Lung Injury (ALI)

The therapeutic potential of this compound was investigated in a mouse model of LPS-induced acute lung injury.[1][2]

| Parameter | Dosage | Administration Route | Outcome |

| Bioavailability | 50 mg/kg (single dose) | Oral (po) | Better than curcumin |

| Wet/Dry Ratio of Lungs | 10 mg/kg (once daily for 1 week) | Intraperitoneal (ip) | Significantly normalized |

| Neutrophil Infiltration | 10 mg/kg (once daily for 1 week) | Intraperitoneal (ip) | Suppressed |

| Pro-inflammatory Cytokine Production | 10 mg/kg (once daily for 1 week) | Intraperitoneal (ip) | Suppressed |

Table 2: In Vivo Efficacy of Agent 35 in LPS-induced ALI in Mice.[1][2]

Experimental Protocols

Cell Culture and Cytokine Measurement

-

Cell Lines: Mouse primary macrophages (MPMs) and RAW 264.7 mouse macrophages.

-

Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with LPS (0.5 μg/mL) for 24 hours.

-

Cytokine Measurement: The concentrations of IL-6 and TNF-α in the culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-p38, p-ERK, IκB, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Acute Lung Injury Model

-

Animals: Male C57BL/6 mice.

-

Induction of ALI: Mice are challenged with an intratracheal instillation of LPS.

-

Treatment: this compound is administered intraperitoneally at a dose of 10 mg/kg once daily for one week.

-

Assessment: At the end of the treatment period, lung tissues are harvested for analysis of the wet/dry weight ratio, myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and pro-inflammatory cytokine levels.

Caption: Overview of the experimental workflow.

Conclusion

This compound (compound 5a27) is a promising novel curcumin analogue with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its mechanism of action, involving the inhibition of MAPK and NF-κB signaling pathways, makes it a compelling candidate for further development as a therapeutic agent for inflammatory diseases, particularly acute lung injury. The improved stability and oral bioavailability of this compound compared to curcumin address key limitations of the parent molecule, highlighting the potential of rational drug design in the development of new anti-inflammatory therapies.

References

In-Depth Technical Guide: Anti-inflammatory Agent 35 and its Cytokine Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-inflammatory agent 35, also identified as compound 5a27, is a novel, orally active curcumin analogue demonstrating potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its ability to inhibit the production of key pro-inflammatory cytokines. Experimental data indicates that this compound exerts its effects through the blockade of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the subsequent nuclear translocation of Nuclear Factor-kappa B (NF-κB).[1][2][4] In preclinical models, this agent has been shown to significantly ameliorate lipopolysaccharide (LPS)-induced acute lung injury (ALI), highlighting its therapeutic potential.[1][2][3] This document details the quantitative efficacy, underlying signaling pathways, and the experimental protocols utilized to characterize this promising anti-inflammatory compound.

Mechanism of Action: Cytokine Inhibition

This compound has been demonstrated to be an effective inhibitor of pro-inflammatory cytokine production. Specifically, it targets the synthesis and release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal mediators in the inflammatory cascade.[1][2] The primary mechanism underlying this inhibition is the disruption of key intracellular signaling pathways activated by inflammatory stimuli such as LPS.

Inhibition of MAPK and NF-κB Signaling Pathways

Experimental evidence indicates that this compound significantly suppresses the phosphorylation of p38 and ERK, key kinases within the MAPK cascade.[1] Furthermore, it down-regulates the level of IκB (inhibitor of NF-κB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] By inhibiting these pathways, this compound effectively blocks the transcription of genes encoding for pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β, as well as adhesion molecules like ICAM-1.[1]

Quantitative Data

The inhibitory activity of this compound on cytokine production has been quantified in vitro. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytokine Inhibition

| Cytokine | Cell Line | Stimulant | IC50 Value (µM) |

|---|---|---|---|

| IL-6 | RAW 264.7 Mouse Macrophages | LPS | 2.23 |

| TNF-α | RAW 264.7 Mouse Macrophages | LPS | 2.40 |

Data sourced from MedChemExpress product information.[1]

Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury Model

| Animal Model | Treatment | Dosage | Key Findings |

|---|---|---|---|

| Mice | This compound | 10 mg/kg (i.p., once daily for 1 week) | Improved LPS-induced ALI by inhibiting inflammation. |

| Mice | This compound | Not specified | Significantly normalized the wet/dry ratio of lungs. |

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Cytokine Production Assay

This protocol outlines the procedure for measuring the inhibitory effect of this compound on LPS-induced cytokine production in macrophages.

Methodology:

-

Cell Culture: RAW 264.7 mouse macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 30 minutes.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 0.5 µg/mL to induce cytokine production. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Components

This protocol is for assessing the effect of this compound on the phosphorylation of MAPK components and the levels of IκB.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency. Cells are then treated with this compound (10 µM) for 30 minutes, followed by stimulation with LPS (0.5 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38), phosphorylated ERK (p-ERK), IκB, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein or the loading control.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model

This protocol describes the in vivo mouse model used to evaluate the efficacy of this compound in a disease-relevant context.

Methodology:

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Acclimatization: Animals are acclimatized for one week before the experiment.

-

Treatment: Mice are administered this compound (10 mg/kg) via intraperitoneal (i.p.) injection once daily for 7 days. A control group receives the vehicle.

-

ALI Induction: On day 7, one hour after the final treatment, mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (5 mg/kg) in sterile saline. The control group receives saline only.

-

Monitoring and Sample Collection: 24 hours after LPS instillation, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to assess neutrophil infiltration.

-

Lung Wet/Dry Ratio: The lungs are excised, weighed (wet weight), and then dried in an oven at 60°C for 48 hours to obtain the dry weight. The wet/dry ratio is calculated as an indicator of pulmonary edema.

-

Cytokine Analysis: The levels of TNF-α and IL-6 in the BAL fluid are measured by ELISA.

-

Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of lung injury.

Conclusion

This compound (compound 5a27) is a promising small molecule inhibitor of pro-inflammatory cytokine production with a well-defined mechanism of action targeting the MAPK and NF-κB signaling pathways. Its efficacy has been demonstrated in both in vitro cellular assays and in an in vivo model of acute lung injury. The data presented in this guide supports its further development as a potential therapeutic agent for inflammatory diseases.

References

In Vitro Anti-inflammatory Activity of Agent 35: A Technical Overview

Introduction

Anti-inflammatory agent 35, also identified as compound 5a27, is a synthetic curcumin analogue demonstrating significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive analysis of its in vitro anti-inflammatory activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its effects by targeting key inflammatory signaling pathways. The compound has been shown to block the mitogen-activated protein kinase (MAPK) signaling cascade and inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][2] By modulating these pathways, the agent effectively suppresses the production of pro-inflammatory cytokines and mediators.

Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound in the context of a lipopolysaccharide (LPS)-stimulated inflammatory response in macrophages.

Caption: Signaling pathway of LPS-induced inflammation and its inhibition by this compound.

Quantitative Data Summary

The in vitro anti-inflammatory efficacy of agent 35 was evaluated by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated mouse primary macrophages. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cytokine | IC50 (µM) | Cell Type |

| Interleukin-6 (IL-6) | 2.23 | Mouse Primary Macrophages |

| Tumor Necrosis Factor-alpha (TNF-α) | 2.40 | Mouse Primary Macrophages |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

-

Cell Lines:

-

Mouse primary macrophages (MPMs)

-

RAW 264.7 mouse macrophages

-

-

Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL.[1]

-

Agent 35 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. For mechanism of action studies, a concentration of 10 µM was used, with a pre-incubation time of 30 minutes before LPS stimulation.[1] The total incubation period with LPS is 24 hours for cytokine production assays.[1]

Experimental Workflow

The general workflow for assessing the anti-inflammatory activity of agent 35 is depicted below.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Cytokine Production Assay

-

Objective: To quantify the inhibitory effect of agent 35 on the production of pro-inflammatory cytokines.

-

Method:

-

Seed macrophages in multi-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate the IC50 values based on the dose-response curves.

-

Western Blot Analysis

-

Objective: To investigate the effect of agent 35 on the MAPK and NF-κB signaling pathways.

-

Method:

-

Culture and treat RAW 264.7 macrophages with this compound (10 µM) for 30 minutes, followed by LPS (0.5 µg/mL) stimulation for an appropriate duration (typically shorter time points for phosphorylation events, e.g., 15-60 minutes).

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), phosphorylated ERK (p-ERK), and IκB. Also, probe for total p38, total ERK, and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative protein expression levels. A marked decrease in p-p38 and p-ERK levels and a decrease in IκB degradation would indicate inhibition of the MAPK and NF-κB pathways, respectively.[1]

-

This compound demonstrates potent in vitro anti-inflammatory activity by effectively inhibiting the production of key pro-inflammatory cytokines, IL-6 and TNF-α. Its mechanism of action involves the suppression of the MAPK and NF-κB signaling pathways. The provided data and protocols offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent for inflammatory diseases.

References

The Structure-Activity Relationship of Anti-inflammatory Agent 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 35, also known as compound 5a27, is a potent, orally active curcumin analogue that has demonstrated significant anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of its structure-activity relationship (SAR), detailing the key structural features that contribute to its biological activity. The information presented herein is intended to support further research and development of novel anti-inflammatory therapeutics based on the curcumin scaffold.

Chemical Structure of this compound (Compound 5a27)

-

Molecular Formula: C27H29NO8[2]

-

IUPAC Name: 4-((1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-1-yl)-1,1-dimethylpiperidin-1-ium iodide

This compound belongs to the class of curcuminoids, characterized by two aromatic rings linked by a seven-carbon chain containing a β-diketone moiety. Its specific structure incorporates a 1,1-dimethylpiperidinium group, which is a key modification influencing its pharmacological profile.

Mechanism of Action

This compound exerts its effects by modulating key inflammatory signaling pathways. It has been shown to block the mitogen-activated protein kinase (MAPK) signaling cascade and inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and a decrease in neutrophil infiltration.[1]

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study focused exclusively on analogues of this compound is not publicly available, a study on a series of 30 novel curcumin analogues provides valuable insights into the structural requirements for anti-inflammatory activity.[4] The most active compounds from this study, particularly compound c26 , share significant structural similarities with this compound and offer a strong basis for understanding its SAR.

The study evaluated the inhibitory effects of these analogues on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

Key Structural Modifications and Their Impact on Activity

The core curcumin scaffold consists of three main parts that can be modified: the central β-diketone linker and the two terminal aromatic rings.

-

Modifications of the Aromatic Rings:

-

Substitution Pattern: The presence and position of substituents on the phenyl rings are critical for activity. In curcumin, a hydroxyl group at the para-position and a methoxy group at the meta-position of both phenyl rings are important for its anti-inflammatory effects.

-

Introduction of Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic ring system can influence activity.

-

-

Modifications of the β-Diketone Linker:

-

The β-diketone moiety is crucial for the anti-inflammatory activity of curcuminoids. Modifications to this linker can significantly alter the compound's potency and stability.

-

-

Introduction of Charged Moieties:

-

The presence of a positively charged quaternary ammonium group, as seen in this compound, can enhance cellular uptake and potency.

-

Quantitative SAR Data of Curcumin Analogues

The following table summarizes the in vitro anti-inflammatory activity of selected curcumin analogues from a key study.[4] The data is presented as the IC50 value for the inhibition of TNF-α and IL-6 production.

| Compound | Structure | IC50 TNF-α (µM) | IC50 IL-6 (µM) |

| Curcumin | (Structure of Curcumin) | >10 | >10 |

| a17 | (Structure of a17) | 1.8 ± 0.2 | 2.1 ± 0.3 |

| a18 | (Structure of a18) | 2.5 ± 0.4 | 2.9 ± 0.5 |

| c9 | (Structure of c9) | 3.1 ± 0.5 | 3.5 ± 0.6 |

| c26 | (Structure of c26) | 1.2 ± 0.1 | 1.5 ± 0.2 |

Data extracted from "Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury"[4]

Note: The structures for the compounds in the table are described in the source publication.[4] Compound c26 demonstrated the most potent inhibitory activity, highlighting the importance of specific structural features for enhanced anti-inflammatory effects. The structural similarity between c26 and This compound suggests that the modifications present in the latter are likely to contribute to its high potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

In Vitro Anti-inflammatory Activity Assay: Measurement of TNF-α and IL-6 Production

Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line or primary mouse peritoneal macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][6][7]

-

Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cytokine production by 50%.

NF-κB p65 Nuclear Translocation Assay

Objective: To visualize and quantify the effect of test compounds on the nuclear translocation of the NF-κB p65 subunit.

Method: Immunofluorescence Staining[3][8][9][10][11]

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment and Stimulation: Treat the cells with the test compound for a specified period, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

MAPK Activation Assay

Objective: To assess the effect of test compounds on the phosphorylation of key MAPK proteins (p38 and ERK).

Method: Western Blotting[2][12][13][14][15]

Protocol:

-

Cell Lysis: Treat cells with the test compound and an inflammatory stimulus, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and ERK (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Re-probe the membrane with antibodies against total p38 and total ERK to ensure equal protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating the anti-inflammatory activity of novel compounds.

Conclusion

This compound is a promising curcumin analogue with potent anti-inflammatory properties, primarily acting through the inhibition of the MAPK and NF-κB signaling pathways. The structure-activity relationship data from related curcumin analogues suggest that the specific substitutions on the aromatic rings and the presence of a charged moiety are key determinants of its high activity. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers aiming to further investigate and develop novel anti-inflammatory agents based on this chemical scaffold. Future research should focus on a dedicated SAR study of this compound to precisely delineate the contribution of each structural feature to its biological activity and to optimize its therapeutic potential.

References

- 1. Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 4. Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 8. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: In Vitro Characterization of Anti-inflammatory Agent 35 in a THP-1 Cell Model

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NLRP3 inflammasome is a key multiprotein complex of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for a range of inflammatory disorders. This document provides a detailed experimental protocol for the in vitro characterization of "Anti-inflammatory agent 35," a novel, potent, and selective inhibitor of the NLRP3 inflammasome, using the human THP-1 monocytic cell line.

The following protocols detail the necessary steps for assessing the cytotoxicity of "this compound," quantifying its inhibitory effect on cytokine release, and confirming its mechanism of action by visualizing inflammasome assembly and analyzing caspase-1 activation.

Experimental Protocols

General Cell Culture and Differentiation of THP-1 Cells

-

Cell Line: Human monocytic THP-1 cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 3-4 days to maintain a density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

-

Differentiation Protocol:

-

Seed THP-1 monocytes in a 96-well or 6-well plate at a density of 5 x 10⁵ cells/mL.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

After incubation, aspirate the PMA-containing medium and wash the adherent cells twice with sterile Phosphate-Buffered Saline (PBS).

-

Add fresh, PMA-free culture medium and rest the cells for 24 hours before proceeding with experiments.

-

NLRP3 Inflammasome Activation and Inhibition

The standard procedure for activating the NLRP3 inflammasome involves two signals:

-

Signal 1 (Priming): Upregulates the expression of NLRP3 and pro-IL-1β. This is typically achieved using Lipopolysaccharide (LPS).

-

Signal 2 (Activation): Activates the assembly of the inflammasome complex. This is achieved using agents like Nigericin or ATP.

Protocol:

-

Culture and differentiate THP-1 cells as described in Protocol 1.

-

Pre-treat the differentiated THP-1 cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Prime the cells with 1 µg/mL LPS for 3 hours.

-

Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.

-

Collect the cell culture supernatants for cytokine analysis or cell lysates for Western blotting.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which "this compound" is not toxic to the cells.

Protocol:

-

Seed and differentiate THP-1 cells in a 96-well plate.

-

Treat the cells with a broad range of concentrations of "this compound" (e.g., 0.01 µM to 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantification of Cytokine Release (ELISA)

This protocol quantifies the concentration of secreted IL-1β in the cell culture supernatant.

Protocol:

-

Perform NLRP3 inflammasome activation and inhibition as described in Protocol 2.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance at 450 nm and calculate the IL-1β concentration based on the standard curve.

Western Blot for Caspase-1 Cleavage

This assay confirms the inhibition of NLRP3 inflammasome activity by assessing the cleavage of pro-caspase-1 into its active p20 subunit.

Protocol:

-

Perform NLRP3 inflammasome activation and inhibition as described in Protocol 2 in a 6-well plate format.

-

Collect the cell lysates using RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate 20-30 µg of protein per sample on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Caspase-1 (for p20 subunit) and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Data Presentation

The following tables summarize the hypothetical data obtained from the characterization of "this compound."

Table 1: Cytotoxicity of this compound in Differentiated THP-1 Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100.0 ± 4.5 |

| 0.1 | 99.5 ± 5.1 |

| 1 | 98.9 ± 4.8 |

| 10 | 97.2 ± 5.3 |

| 25 | 95.5 ± 6.0 |

| 50 | 70.1 ± 7.2 |

| 100 | 45.3 ± 8.1 |

Table 2: Dose-Dependent Inhibition of IL-1β Secretion

| Concentration (nM) | IL-1β Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 1502.4 ± 120.5 | 0 |

| 0.1 | 1450.8 ± 115.0 | 3.4 |

| 1 | 1189.2 ± 98.7 | 20.8 |

| 10 | 760.1 ± 65.2 | 49.4 |

| 100 | 155.6 ± 30.1 | 89.6 |

| 1000 | 48.2 ± 15.5 | 96.8 |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for evaluating "this compound".

Caption: Inhibition of the NLRP3 inflammasome pathway by Agent 35.

Application Notes and Protocols for Anti-inflammatory Agent 35 (IA-35), a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Anti-inflammatory agent 35" (IA-35) is a fictional compound name created for illustrative purposes. The following data and protocols are based on the known characteristics of potent, selective NLRP3 inflammasome inhibitors, such as MCC950, and are intended to serve as a comprehensive template for in vivo studies of similar agents.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to various chronic diseases.[1][2] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex of the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3][4] Aberrant NLRP3 activation is implicated in a wide range of inflammatory conditions. IA-35 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, designed to specifically block this pathway and reduce pro-inflammatory cytokine production. These notes provide essential protocols and dosage guidelines for evaluating the efficacy of IA-35 in preclinical in vivo models of inflammation.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via pathways like NF-κB.[4][5]

-

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][6] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][5]

IA-35 is hypothesized to act downstream of potassium efflux, preventing the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly.[7]

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize recommended starting dosages for IA-35 in common murine models of inflammation, based on data from established NLRP3 inhibitors.[7][8][9]

Table 1: Recommended Dosage of IA-35 for In Vivo Mouse Studies

| Animal Model | Administration Route | Recommended Dose Range (mg/kg) | Dosing Frequency | Vehicle |

| C57BL/6 Mice | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose or as per protocol | Saline + 5% DMSO |

| C57BL/6 Mice | Oral (p.o.) | 20 - 200 mg/kg | Daily or as per protocol | 0.5% Methylcellulose |

| ICR Mice | Intranasal | 50 mg/kg | Single dose | Saline |

Table 2: Summary of Expected Efficacy in LPS-Induced Systemic Inflammation Model

| Treatment Group | Dose (mg/kg, i.p.) | Key Biomarker (Serum IL-1β) Reduction | Pathological Improvement |

| Vehicle Control | N/A | Baseline | N/A |

| LPS + Vehicle | N/A | 0% | Severe inflammation |

| LPS + IA-35 | 10 | ~50-70% | Moderate reduction in inflammatory cell infiltration |

| LPS + IA-35 | 40 | >90% | Significant reduction in tissue inflammation and damage |

| LPS + IA-35 | 50 | >90% | Significant suppression of neutrophil and macrophage accumulation in BALF.[8] |

Note: These values are illustrative. Dose-response studies are crucial to determine the optimal dose for specific models and experimental conditions.

Experimental Protocols

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol details a common model to assess the in vivo efficacy of anti-inflammatory agents against acute systemic inflammation.[10][11]

Objective: To evaluate the ability of IA-35 to reduce the systemic inflammatory response induced by LPS in C57BL/6 mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound (IA-35)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

Sterile, endotoxin-free saline

-

Vehicle (e.g., Saline with 5% DMSO)

-

Syringes and needles for injection (i.p.)

-

Equipment for blood collection (e.g., cardiac puncture) and tissue harvesting

-

ELISA kits for cytokine measurement (IL-1β, TNF-α, IL-6)

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle Control (Saline i.p. + Vehicle i.p.)

-

Group 2: LPS + Vehicle (LPS i.p. + Vehicle i.p.)

-

Group 3: LPS + IA-35 (LPS i.p. + IA-35 at 10 mg/kg i.p.)

-

Group 4: LPS + IA-35 (LPS i.p. + IA-35 at 40 mg/kg i.p.)

-

-

Dosing:

-

At T = -1 hour, administer the appropriate dose of IA-35 or vehicle via intraperitoneal (i.p.) injection.

-

At T = 0, induce inflammation by administering LPS (e.g., 10 mg/kg) via i.p. injection.[9] The control group receives sterile saline.

-

-

Monitoring: Observe animals for signs of sickness and distress for the duration of the experiment (typically 2-6 hours post-LPS).

-

Sample Collection:

-

At T = 6 hours post-LPS injection, euthanize mice.

-

Collect blood via cardiac puncture for serum preparation.

-

Harvest tissues such as the lungs and liver for histopathological analysis and myeloperoxidase (MPO) assays to quantify neutrophil infiltration.

-

-

Analysis:

-

Measure serum levels of IL-1β, TNF-α, and IL-6 using commercial ELISA kits.

-

Process harvested tissues for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

-

Perform MPO assays on tissue homogenates as a quantitative measure of neutrophil presence.

-

Expected Outcomes:

Treatment with IA-35 is expected to cause a dose-dependent reduction in serum IL-1β levels.[12] A lesser effect may be observed on TNF-α, indicating selectivity for the NLRP3 inflammasome pathway. Histological analysis should reveal reduced inflammatory cell infiltration and tissue damage in the IA-35 treated groups compared to the LPS + Vehicle group.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. In vivo anti-inflammatory studies: Significance and symbolism [wisdomlib.org]

- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Anti-inflammatory Agent 35" Mediated Cytokine Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Cytokines are key signaling proteins that mediate and regulate inflammation.[1][3] Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) can amplify inflammatory reactions, while anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4) help to resolve inflammation.[4][5] "Anti-inflammatory agent 35" is a novel compound under investigation for its potential to modulate cytokine production, thereby reducing inflammation.

This document provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of "this compound" on cytokine levels in biological samples. ELISA is a highly sensitive and specific method for quantifying proteins like cytokines.[3][6][7]

Mechanism of Action

While the precise mechanism of "this compound" is under investigation, it is hypothesized to inhibit key signaling pathways involved in the production of pro-inflammatory cytokines. Many anti-inflammatory drugs act by inhibiting enzymes like cyclooxygenase (COX) or by modulating transcription factors that regulate inflammatory gene expression.[8][9][10] The following diagram illustrates a plausible signaling pathway that "this compound" might disrupt.

Caption: Hypothesized signaling pathway inhibited by "this compound".

Experimental Protocol: Cytokine Measurement by ELISA

This protocol outlines the steps for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants or other biological fluids following treatment with "this compound".[11][12]

Materials

-

ELISA plate (96-well, high protein-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer/diluent (e.g., PBS with 1% BSA)

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Caption: General workflow for a sandwich ELISA experiment.

Step-by-Step Procedure

-

Plate Coating:

-

Dilute the capture antibody to the recommended concentration in coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

-

Seal the plate and incubate overnight at 4°C.[11]

-

-

Blocking:

-

Wash the plate 3 times with wash buffer.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times with wash buffer.

-

Prepare serial dilutions of the recombinant cytokine standard in assay buffer to generate a standard curve.

-

Add 100 µL of the prepared standards and samples (e.g., cell culture supernatants treated with "this compound") to the appropriate wells.

-

Incubate for 2 hours at room temperature.[13]

-

-

Detection Antibody Incubation:

-

Wash the plate 3 times with wash buffer.

-

Dilute the biotinylated detection antibody to the recommended concentration in assay buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.[11]

-

-

Streptavidin-HRP Incubation:

-

Wash the plate 3 times with wash buffer.

-

Dilute the Streptavidin-HRP to the recommended concentration in assay buffer.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Color Development and Measurement:

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[14]

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

Data Presentation and Analysis

The concentration of cytokines in the samples is determined by interpolating the absorbance values from the standard curve.[6] A four-parameter logistic curve fit is often recommended for ELISA data analysis.[6] The results should be presented in a clear and organized manner, as shown in the tables below.

Table 1: Standard Curve Data

| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |

| 2000 | |||

| 1000 | |||

| 500 | |||

| 250 | |||

| 125 | |||

| 62.5 | |||

| 31.25 | |||

| 0 |

Table 2: Effect of "this compound" on Cytokine Production

| Treatment Group | Concentration of Agent 35 (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-10 (pg/mL) ± SD |

| Vehicle Control | 0 | ||||

| Agent 35 | 0.1 | ||||

| Agent 35 | 1 | ||||

| Agent 35 | 10 | ||||

| Positive Control (e.g., Dexamethasone) | 1 |

Conclusion

This protocol provides a framework for researchers to assess the anti-inflammatory properties of "this compound" by measuring its impact on cytokine production. Adherence to this detailed ELISA protocol will ensure the generation of reliable and reproducible data, which is crucial for the evaluation of this novel therapeutic candidate. The provided templates for data presentation will aid in the clear and concise reporting of findings. It is important to note that while ELISA provides quantitative data on cytokine levels, it does not provide information on the biological activity of these cytokines.[11] Further functional assays may be required to fully characterize the effects of "this compound".

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantisbioscience.com [atlantisbioscience.com]

- 4. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. biomatik.com [biomatik.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory drugs and their mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. h-h-c.com [h-h-c.com]

- 13. ELISA for quantification of IL-35 in human serum. [protocols.io]

- 14. protocols.io [protocols.io]

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Anti-inflammatory Agent 35

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents requires a thorough understanding of their molecular mechanisms. "Anti-inflammatory agent 35" is a novel compound under investigation for its potential to mitigate inflammatory responses. This document provides a detailed guide for utilizing Western blot analysis to investigate the effect of Agent 35 on key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT. Western blotting is a powerful technique to detect and quantify changes in protein expression and phosphorylation, offering insights into the activation state of these crucial pathways.[1][2]

Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Agent 35's inhibitory potential can be assessed by measuring the phosphorylation of IκBα and p65. A reduction in the phosphorylation of these proteins would suggest that Agent 35 interferes with NF-κB activation.[4][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, comprising subfamilies like p38, ERK, and JNK, is pivotal in translating extracellular stimuli into cellular responses, including inflammation.[6][7] The activation of these kinases through phosphorylation is a key event in the inflammatory process.[6] Investigating the phosphorylation status of p38, ERK, and JNK upon treatment with Agent 35 can reveal its modulatory effects on this pathway.[5][8] A decrease in the phosphorylation of these MAPKs would indicate an anti-inflammatory mechanism of action.[8][9]

JAK/STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[10][11] Cytokine binding to their receptors leads to the phosphorylation and activation of JAKs, which in turn phosphorylate STAT proteins.[11] Activated STATs then dimerize and translocate to the nucleus to regulate gene expression.[12] By analyzing the phosphorylation levels of key proteins like JAK2 and STAT3, the inhibitory effect of Agent 35 on this pathway can be determined.[13][14]

Data Presentation: Quantitative Analysis of Agent 35's Effects

The following tables summarize hypothetical quantitative data from Western blot analysis, demonstrating the dose-dependent inhibitory effect of this compound on key signaling proteins. The data is presented as the relative protein expression (normalized to a loading control like β-actin or GAPDH) compared to the LPS-stimulated control group.

Table 1: Effect of Agent 35 on the NF-κB Pathway

| Treatment | Concentration (µM) | Relative p-IκBα Expression (Fold Change) | Relative p-p65 Expression (Fold Change) |

| Control | - | 0.1 | 0.1 |

| LPS | 1 µg/mL | 1.0 | 1.0 |

| LPS + Agent 35 | 1 | 0.7 | 0.8 |

| LPS + Agent 35 | 10 | 0.4 | 0.5 |

| LPS + Agent 35 | 50 | 0.2 | 0.3 |

Table 2: Effect of Agent 35 on the MAPK Pathway

| Treatment | Concentration (µM) | Relative p-p38 Expression (Fold Change) | Relative p-ERK Expression (Fold Change) | Relative p-JNK Expression (Fold Change) |

| Control | - | 0.1 | 0.1 | 0.1 |

| LPS | 1 µg/mL | 1.0 | 1.0 | 1.0 |

| LPS + Agent 35 | 1 | 0.8 | 0.9 | 0.8 |

| LPS + Agent 35 | 10 | 0.5 | 0.6 | 0.5 |

| LPS + Agent 35 | 50 | 0.3 | 0.4 | 0.3 |

Table 3: Effect of Agent 35 on the JAK/STAT Pathway

| Treatment | Concentration (µM) | Relative p-JAK2 Expression (Fold Change) | Relative p-STAT3 Expression (Fold Change) |

| Control | - | 0.1 | 0.1 |

| IFN-γ | 10 ng/mL | 1.0 | 1.0 |

| IFN-γ + Agent 35 | 1 | 0.7 | 0.8 |

| IFN-γ + Agent 35 | 10 | 0.4 | 0.5 |

| IFN-γ + Agent 35 | 50 | 0.2 | 0.3 |

Experimental Protocols

Cell Culture and Treatment

-

Seed RAW 264.7 macrophages or other appropriate cell lines in 6-well plates and culture until they reach 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) for the NF-κB and MAPK pathways, or Interferon-gamma (IFN-γ) (10 ng/mL) for the JAK/STAT pathway, for a predetermined time (e.g., 30 minutes for phosphorylation events).[5]

-

Include appropriate controls: an untreated control group and a group treated only with the inflammatory stimulus.

Protein Extraction

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

Protein Quantification

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.[1]

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.[1]

SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[15]

-

Run the gel electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

Immunoblotting

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.[5][12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST for 10 minutes each.

Detection and Densitometry

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[16]

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[14]

-

Normalize the intensity of the target protein band to the corresponding loading control band to obtain relative protein expression levels.[1]

Visualizations

Caption: Experimental workflow for Western blot analysis.

References

- 1. Guide to western blot quantification | Abcam [abcam.com]

- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 7. assaygenie.com [assaygenie.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 11. The Jak/Stat Signaling Pathway Is Downregulated at Febrile Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Glycyrrhiza glabra L. Extracts Prevent LPS-Induced Inflammation in RAW264.7 Cells by Targeting Pro-Inflammatory Cytokines, Mediators and the JAK/STAT Signaling Pathway [mdpi.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for In Vivo Imaging of "Anti-inflammatory Agent 35"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing common in vivo imaging techniques to assess the efficacy of a hypothetical anti-inflammatory compound, herein referred to as "Anti-inflammatory Agent 35". The focus is on non-invasive methods that allow for the longitudinal study of inflammatory processes and therapeutic intervention in living organisms.

Introduction to In Vivo Imaging of Inflammation

Inflammation is a complex biological response involving a variety of immune cells, signaling molecules, and physiological changes.[1] In vivo imaging techniques offer a powerful tool to visualize and quantify these processes in real-time within the context of a whole organism.[1] These methods are invaluable for understanding disease pathogenesis and for the preclinical evaluation of novel anti-inflammatory therapeutics like "this compound". Key imaging modalities include bioluminescence imaging (BLI), fluorescence imaging (FLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).[2][3] This document will focus on two prominent techniques: bioluminescence imaging of NF-κB activation and PET imaging of COX-2 expression.

Application Note 1: Bioluminescence Imaging of NF-κB Activation

Principle:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response.[4][5] In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. By using transgenic animals that carry a luciferase reporter gene under the control of an NF-κB response element (NF-κB-RE-Luc), the activation of the NF-κB pathway can be visualized and quantified as light emission (bioluminescence).[4][5] A reduction in the bioluminescent signal in response to "this compound" would indicate its inhibitory effect on the NF-κB pathway.

Experimental Workflow:

The general workflow for this application involves inducing inflammation in NF-κB-RE-Luc transgenic mice, administering "this compound", injecting the luciferase substrate (D-luciferin), and capturing the resulting light emission using a sensitive in vivo imaging system.

Caption: Experimental workflow for in vivo bioluminescence imaging of NF-κB activation.

Quantitative Data Summary:

The following table summarizes representative data from a study using a similar methodology to assess the effect of an anti-inflammatory compound on lipopolysaccharide (LPS)-induced NF-κB activation in the lungs.[6]

| Group | Time Post-LPS | Fold Induction of Bioluminescence (vs. Saline) | Percent Inhibition |

| LPS + Vehicle | 4 hours | 7-10 fold | N/A |

| LPS + IKK2 Inhibitor | 4 hours | 3.5-5 fold | ~50% |

Protocol: In Vivo Bioluminescence Imaging of NF-κB Activation in a Murine Model of Acute Lung Inflammation

Materials:

-

NF-κB-RE-Luc transgenic mice

-

"this compound"

-

Vehicle control for the agent

-

Lipopolysaccharide (LPS)

-

D-luciferin potassium salt

-

Sterile, phosphate-buffered saline (PBS)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia system with isoflurane

Procedure:

-

Animal Acclimatization: Acclimatize NF-κB-RE-Luc mice for at least one week under standard laboratory conditions.

-

Baseline Imaging: A day before the experiment, acquire baseline bioluminescence images of all mice to check for basal NF-κB activation.

-

Anesthetize mice with 1-2% isoflurane.

-

Intraperitoneally (i.p.) inject D-luciferin at a dose of 150 mg/kg body weight.

-

Wait for 10-15 minutes for substrate distribution.

-

Place the mouse in the imaging chamber and acquire images for 1-5 minutes.

-

-

Induction of Inflammation: On the day of the experiment, induce acute lung inflammation by intratracheal administration of LPS (e.g., 15 µg per mouse) in anesthetized mice.

-

Administration of "this compound":

-

Divide mice into a treatment group and a vehicle control group.

-

Administer "this compound" to the treatment group at a predetermined dose and route (e.g., oral gavage, i.p. injection).

-

Administer the vehicle to the control group using the same route and volume.

-

-

Bioluminescence Imaging:

-

At various time points post-LPS administration (e.g., 2, 4, 7, and 24 hours), perform bioluminescence imaging as described in step 2.[6]

-

-

Data Analysis:

-

Define a region of interest (ROI) over the thoracic area of each mouse in the images.

-

Quantify the total photon flux (photons/second) within the ROI using the imaging software.

-

Calculate the fold change in bioluminescence signal relative to the baseline or saline-treated group.

-

Compare the signal between the "this compound" treated group and the vehicle control group to determine the percentage of inhibition.

-

Application Note 2: PET Imaging of Cyclooxygenase-2 (COX-2) Expression

Principle:

Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and plays a key role in the synthesis of prostaglandins.[7] Its expression is often low in healthy tissues but significantly upregulated at sites of inflammation and in various tumors.[8] Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can be used to non-invasively quantify the expression of COX-2 in vivo.[7][9] This is achieved by administering a radiolabeled molecule (a PET tracer) that specifically binds to COX-2.[10] A reduction in the PET signal after treatment with "this compound" (if it is a COX-2 inhibitor) would demonstrate target engagement and therapeutic efficacy.

Signaling Pathway:

The diagram below illustrates the role of COX-2 in the inflammatory pathway.

Caption: Simplified COX-2 inflammatory signaling pathway.

Quantitative Data Summary:

The following table presents representative data from a preclinical PET imaging study using a COX-2-specific radiotracer, [[3]F]Pyricoxib, in a colorectal cancer model with high COX-2 expression.[9]

| Animal Model | Radiotracer | Treatment | Tumor Uptake (%ID/g) | Blocking Effect |

| HCA-7 Xenografts (COX-2 positive) | [[3]F]Pyricoxib | Vehicle | ~1.5 | N/A |

| HCA-7 Xenografts (COX-2 positive) | [[3]F]Pyricoxib | Celecoxib (100 mg/kg) | ~0.75 | ~51% reduction |